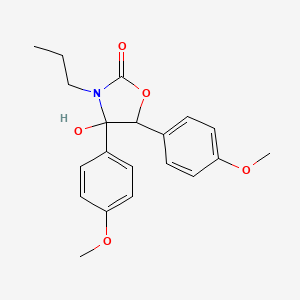
4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-propyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the oxazolone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 4-methoxybenzaldehyde, propylamine, and a suitable oxidizing agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolone ring can be reduced to form an oxazolidinone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an oxazolidinone.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Specific pathways and targets would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-ETHYL-1,3-OXAZOLAN-2-ONE
- 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-METHYL-1,3-OXAZOLAN-2-ONE
Uniqueness
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-PROPYL-1,3-OXAZOLAN-2-ONE is unique due to its specific substitution pattern on the oxazolone ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development.
属性
分子式 |
C20H23NO5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H23NO5/c1-4-13-21-19(22)26-18(14-5-9-16(24-2)10-6-14)20(21,23)15-7-11-17(25-3)12-8-15/h5-12,18,23H,4,13H2,1-3H3 |
InChI 键 |
HJJBBGSNYLCNIT-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-2-(2-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11073003.png)
![Ethyl 4-({[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11073029.png)
![ethyl 5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-methylphenyl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate](/img/structure/B11073032.png)
![6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11073037.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073039.png)
![N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11073041.png)
![4-methyl-8-thiophen-2-yl-11-thia-4,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraene-13,15-dione](/img/structure/B11073043.png)
![2-chloro-5-[(4Z)-4-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11073046.png)

![Ethyl 6-[4-(ethoxycarbonyl)piperazin-1-yl]-5,7-difluorobenzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline-3-carboxylate](/img/structure/B11073062.png)
![Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(piperidin-1-ylcarbonyl)hexanoate](/img/structure/B11073066.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11073076.png)
![methyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11073088.png)
![6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11073095.png)
